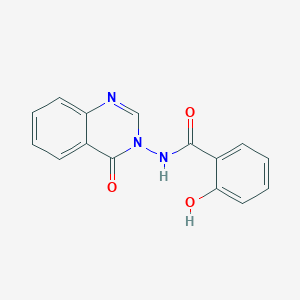

2-Hydroxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estigmasterina, también conocida como estigmasterol, es un fitoesterol insaturado que pertenece a la clase de los triterpenos tetracíclicos. Es un compuesto natural que se encuentra en las grasas o aceites vegetales de numerosas plantas, como la soya, el haba de Calabar y la semilla de colza. La estigmasterina juega un papel significativo en el mantenimiento de la estructura y la fisiología de las membranas celulares en las plantas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La estigmasterina se puede sintetizar mediante diversos procesos químicos. Un método común implica la extracción de estigmasterina de fuentes vegetales, seguida de la purificación mediante técnicas cromatográficas. La ruta sintética generalmente incluye el aislamiento de la estigmasterina de aceites vegetales, como el aceite de soya, mediante saponificación y posterior extracción con solventes orgánicos .

Métodos de Producción Industrial

La producción industrial de estigmasterina implica la extracción a gran escala de aceites vegetales. El proceso incluye la saponificación de los aceites para liberar esteroles libres, seguida de la purificación mediante técnicas como la cristalización y la cromatografía. Este método asegura la producción de estigmasterina de alta pureza para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

La estigmasterina experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diversas aplicaciones.

Reactivos y Condiciones Comunes

Oxidación: La estigmasterina se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas para formar derivados oxidados.

Reducción: La reducción de la estigmasterina se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados de esterol reducidos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados de esterol oxidados, derivados de esterol reducidos y compuestos de esterol sustituidos. Estos productos tienen diversas aplicaciones en las industrias farmacéutica y química .

Aplicaciones Científicas De Investigación

La estigmasterina tiene una amplia gama de aplicaciones de investigación científica:

Biología: En la investigación biológica, la estigmasterina se estudia por su papel en la estructura y función de la membrana celular.

Medicina: La estigmasterina ha mostrado potencial en la investigación médica por sus propiedades antiinflamatorias, anticancerígenas y reductoras del colesterol.

Industria: En el sector industrial, la estigmasterina se utiliza como aditivo alimentario para aumentar el contenido de fitoesteroles en los productos alimenticios, lo que puede reducir los niveles de colesterol LDL.

Mecanismo De Acción

La estigmasterina ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que regula la vía de señalización PI3K/Akt y genera especies reactivas de oxígeno mitocondriales, lo que lleva a la apoptosis en las células tumorales. Además, la estigmasterina modula las proteínas ciclinas y las cinasas dependientes de ciclinas, inhibiendo la proliferación celular e induciendo la autofagia en las células cancerosas . Sus efectos antiinflamatorios están mediados por la inhibición de la ciclooxigenasa-2 (COX-2) y la reducción de las citoquinas proinflamatorias .

Comparación Con Compuestos Similares

La estigmasterina es estructuralmente similar a otros fitoesteroles como el espinasterol, el fucosterol y la ciasterona. Sin embargo, es única en sus actividades y aplicaciones biológicas específicas:

Espinasterol: Al igual que la estigmasterina, el espinasterol se encuentra en diversas fuentes vegetales y se ha estudiado por sus propiedades antiinflamatorias y anticancerígenas.

Fucosterol: El fucosterol es otro fitoesterol con efectos antioxidantes y antiinflamatorios, que se encuentra comúnmente en algas marinas.

Ciasterona: La ciasterona es un fitoesterol con posibles propiedades antitumorales y antidiabéticas.

La estigmasterina destaca por su amplio uso en la síntesis de hormonas esteroideas y sus diversos efectos farmacológicos, lo que la convierte en un compuesto valioso tanto en la investigación como en la industria .

Propiedades

Número CAS |

123199-81-5 |

|---|---|

Fórmula molecular |

C15H11N3O3 |

Peso molecular |

281.27 g/mol |

Nombre IUPAC |

2-hydroxy-N-(4-oxoquinazolin-3-yl)benzamide |

InChI |

InChI=1S/C15H11N3O3/c19-13-8-4-2-6-11(13)14(20)17-18-9-16-12-7-3-1-5-10(12)15(18)21/h1-9,19H,(H,17,20) |

Clave InChI |

KAJROCKGKBTXDR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |

Key on ui other cas no. |

123199-81-5 |

Sinónimos |

2-Hydroxy-N-(4-oxo-3(4H)-quinazolinyl)benzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.